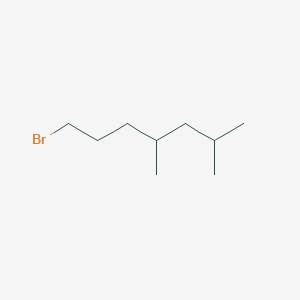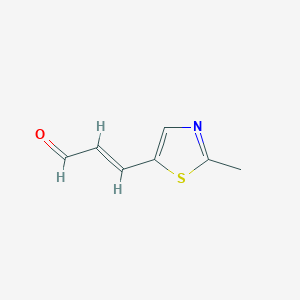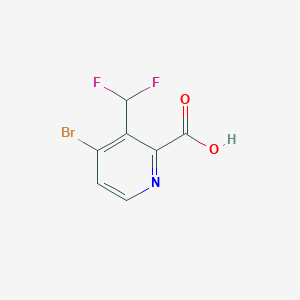
4-Bromo-3-(difluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(difluoromethyl)picolinic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a bromine atom at the 4-position and a difluoromethyl group at the 3-position on the picolinic acid structure
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which utilizes boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and base in an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions: 4-Bromo-3-(difluoromethyl)picolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.
Solvents: Organic solvents like toluene or dimethylformamide (DMF) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted picolinic acids with different functional groups.
科学的研究の応用
4-Bromo-3-(difluoromethyl)picolinic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which 4-Bromo-3-(difluoromethyl)picolinic acid exerts its effects involves interactions with specific molecular targets. For instance, similar compounds like picolinic acid have been shown to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt viral replication and other cellular processes, providing a basis for its potential therapeutic applications.
類似化合物との比較
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxylic acid group at the 4-position.
Uniqueness: 4-Bromo-3-(difluoromethyl)picolinic acid is unique due to the presence of both bromine and difluoromethyl groups, which impart distinct chemical properties and reactivity. These functional groups can influence the compound’s interactions with other molecules and its overall stability.
特性
分子式 |
C7H4BrF2NO2 |
|---|---|
分子量 |
252.01 g/mol |
IUPAC名 |
4-bromo-3-(difluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C7H4BrF2NO2/c8-3-1-2-11-5(7(12)13)4(3)6(9)10/h1-2,6H,(H,12,13) |
InChIキー |
ORRUOEXQRSZKGG-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C(C(=C1Br)C(F)F)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Cyclobutanecarbonyl-2,6-diazaspiro[3.3]heptane](/img/structure/B13573878.png)
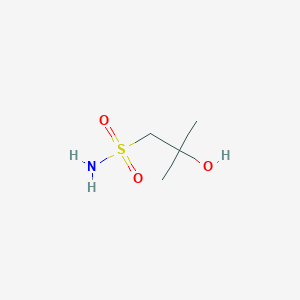
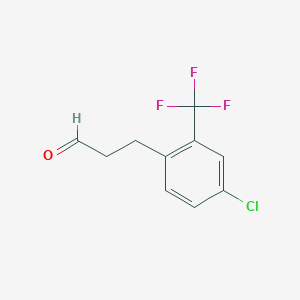
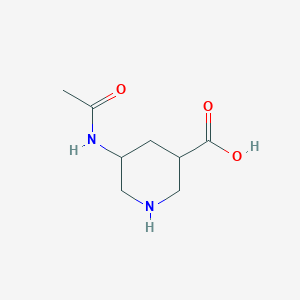
![3-Chloro-7-fluorobenzo[d]isothiazole](/img/structure/B13573904.png)
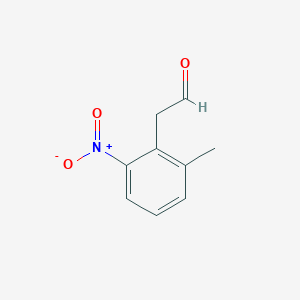
![6-Bromopyrazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B13573918.png)
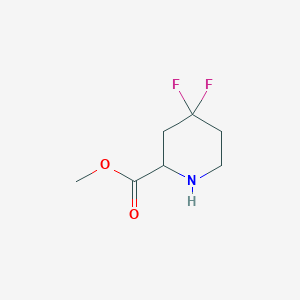

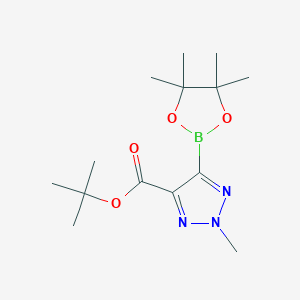
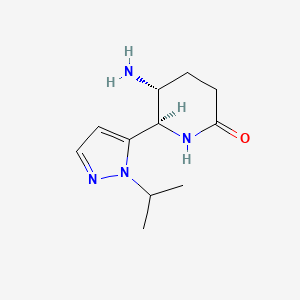
![2-(2-{[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]formamido}acetamido)aceticacid](/img/structure/B13573953.png)
